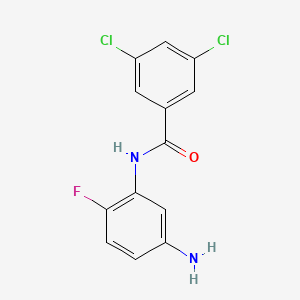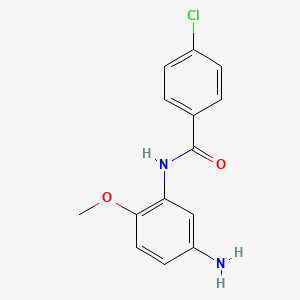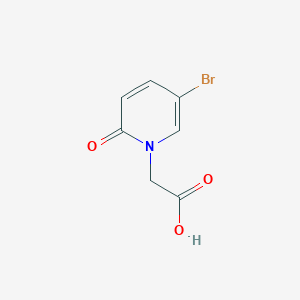
5-(Pirrolidin-1-il)piridin-2-amina
Descripción general
Descripción
5-(Pyrrolidin-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C9H14N4 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of 5-(Pyrrolidin-1-yl)pyridin-2-amine and its derivatives often involves nucleophilic substitution reactions and Suzuki reactions . A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity .
Molecular Structure Analysis
The structure of 5-(Pyrrolidin-1-yl)pyridin-2-amine has been determined using various spectroscopic techniques, including mass spectrometry (MS), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and infrared (IR) spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving 5-(Pyrrolidin-1-yl)pyridin-2-amine are complex and can lead to a variety of products. For example, the iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Pyrrolidin-1-yl)pyridin-2-amine include a molecular weight of 178.23 g/mol, a topological polar surface area of 54.2 Ų, and a hydrogen bond donor count of 2 . The compound also has a hydrogen bond acceptor count of 4, a rotatable bond count of 1, and a complexity of 156 .
Aplicaciones Científicas De Investigación
Descubrimiento y Desarrollo de Fármacos
Este compuesto sirve como un andamiaje versátil en el descubrimiento de fármacos, particularmente en el diseño de moléculas que se dirigen a diversas enfermedades. Por ejemplo, se ha utilizado en la síntesis de compuestos con actividad potencial contra el receptor huérfano relacionado con el ácido retinoico γ (RORγt), que está involucrado en enfermedades autoinmunes .
Síntesis de Agentes Anticancerígenos
Los compuestos que contienen piridina, como la 5-(Pirrolidin-1-il)piridin-2-amina, son cruciales en la síntesis de una variedad de derivados con propiedades anticancerígenas. Estos compuestos se están explorando por su potencial para inhibir el crecimiento de las células cancerosas .
Aplicaciones Antimicrobianas
El anillo de pirrolidina que se encuentra en este compuesto también es significativo en la creación de agentes antimicrobianos. Sus derivados se están estudiando por su eficacia contra diversas infecciones microbianas .
Síntesis Química
La this compound se puede usar como intermedio en los procesos de síntesis química para crear moléculas más complejas, como los N -isoquinolin-1-il carbamatos .
Reacciones Químicas de Múltiples Componentes
Este compuesto está involucrado en reacciones de múltiples componentes con participación de solventes, lo que lleva a la construcción de pirrolidin-5-ona-2-carboxamidas, que tienen una amplia gama de aplicaciones potenciales .
Mejora de las Propiedades Fisicoquímicas de los Fármacos
El motivo de pirrolidina en una molécula de fármaco, como la this compound, puede mejorar la solubilidad acuosa y mejorar otras propiedades fisicoquímicas, lo que la hace valiosa en las formulaciones farmacéuticas .
Safety and Hazards
Safety data sheets suggest that exposure to 5-(Pyrrolidin-1-yl)pyridin-2-amine should be avoided. Contact with skin and eyes should be prevented, and inhalation of mist, gas, or vapors should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Direcciones Futuras
Future research on 5-(Pyrrolidin-1-yl)pyridin-2-amine and its derivatives may focus on their potential therapeutic applications. For example, some derivatives have shown potent serotonin reuptake inhibition, suggesting potential use in the treatment of conditions such as depression and anxiety . Additionally, the pyrrolidine ring is a versatile scaffold for the development of new biologically active compounds, suggesting that 5-(Pyrrolidin-1-yl)pyridin-2-amine could serve as a starting point for the synthesis of a wide range of novel drugs .
Análisis Bioquímico
Biochemical Properties
5-(Pyrrolidin-1-yl)pyridin-2-amine plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily due to its pyrrolidine and pyridine rings, which allow it to bind to specific sites on enzymes and proteins. These interactions can lead to changes in the activity of these biomolecules, influencing various biochemical pathways.
Cellular Effects
5-(Pyrrolidin-1-yl)pyridin-2-amine has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, which can impact cell growth, differentiation, and apoptosis. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of 5-(Pyrrolidin-1-yl)pyridin-2-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s pyrrolidine ring allows it to fit into the active sites of enzymes, either inhibiting or activating them. This can lead to changes in the biochemical pathways regulated by these enzymes. Furthermore, its interaction with transcription factors can result in altered gene expression, impacting various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Pyrrolidin-1-yl)pyridin-2-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 5-(Pyrrolidin-1-yl)pyridin-2-amine vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, cellular damage, and altered metabolic pathways. Threshold effects have been observed, where a specific dosage range produces optimal results without causing toxicity.
Metabolic Pathways
5-(Pyrrolidin-1-yl)pyridin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. Its interaction with enzymes such as cytochrome P450 can lead to changes in the metabolism of other compounds, affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 5-(Pyrrolidin-1-yl)pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound’s structure allows it to be efficiently transported across cell membranes and distributed within different cellular compartments. Its interaction with binding proteins can influence its localization and accumulation in specific tissues, impacting its overall activity and function.
Subcellular Localization
5-(Pyrrolidin-1-yl)pyridin-2-amine exhibits specific subcellular localization, which affects its activity and function . The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical activity.
Propiedades
IUPAC Name |
5-pyrrolidin-1-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-9-4-3-8(7-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBRHMIVZVUWCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588366 | |
| Record name | 5-(Pyrrolidin-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937623-38-6 | |
| Record name | 5-(Pyrrolidin-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid](/img/structure/B1341173.png)

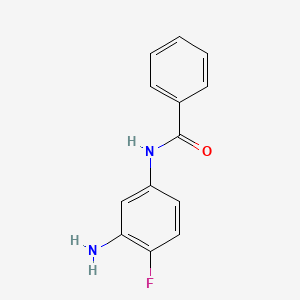
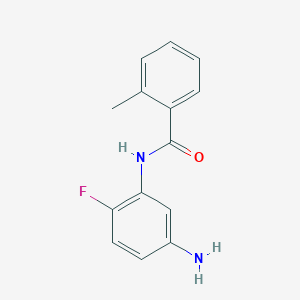

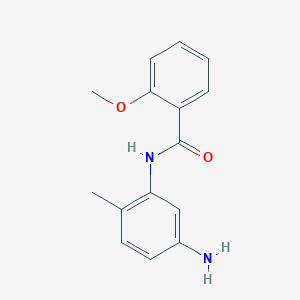



![[6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B1341219.png)

